1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea

NAMPT Inhibition Cancer Metabolism Enzyme Kinetics

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea (CAS 898432-43-4) is a synthetic, non-substrate urea derivative featuring a furan-2-yl ring, an indolin-1-yl moiety, and a meta-tolyl urea terminus. With a molecular formula of C22H23N3O2 and a molecular weight of 361.44 g/mol , the compound embodies a '2-(furan-2-yl)-2-(indolin-1-yl)ethyl' linker architecture that distinguishes it from the simpler isoindoline urea class.

Molecular Formula C22H23N3O2
Molecular Weight 361.445
CAS No. 898432-43-4
Cat. No. B2508883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea
CAS898432-43-4
Molecular FormulaC22H23N3O2
Molecular Weight361.445
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
InChIInChI=1S/C22H23N3O2/c1-16-6-4-8-18(14-16)24-22(26)23-15-20(21-10-5-13-27-21)25-12-11-17-7-2-3-9-19(17)25/h2-10,13-14,20H,11-12,15H2,1H3,(H2,23,24,26)
InChIKeyBDQUJIGYJJAFAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea (CAS 898432-43-4): Structural Baseline for a Distinct Indoline-Urea Research Compound


1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea (CAS 898432-43-4) is a synthetic, non-substrate urea derivative featuring a furan-2-yl ring, an indolin-1-yl moiety, and a meta-tolyl urea terminus. With a molecular formula of C22H23N3O2 and a molecular weight of 361.44 g/mol , the compound embodies a '2-(furan-2-yl)-2-(indolin-1-yl)ethyl' linker architecture that distinguishes it from the simpler isoindoline urea class. The combination of an N-linked indoline and a furan heterocycle confers a unique spatial orientation of hydrogen bond donors and acceptors, creating a binding pharmacophore distinct from analogs carrying chlorophenyl, tert-butyl, or thiophene replacements. The compound's identity is confirmed by its SMILES notation: O=C(NC1=CC(C)=CC=C1)NCC(N2CCC3=C2C=CC=C3)C4=CC=CO4 .

Why 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea Cannot Be Generic-Substituted with Closest Indoline-Urea Analogs


The precise three-dimensional arrangement of the furan oxygen and the indoline aromatic system around the central ethyl linker cannot be recapitulated by simple aryl or alkyl replacements. The furan ring offers a heteroaromatic pi-surface with a directional hydrogen bond acceptor (the oxygen lone pair), while the indoline provides a constrained fused bicyclic system with a basic nitrogen capable of engaging in cation-pi or hydrogen bonding interactions . Replacement of the furan with thiophene (e.g., CAS 898432-55-8) eliminates the hydrogen bond acceptor, while substitution with a tert-butyl group (CAS 898458-06-5) removes the aromatic pi-stacking capability entirely . The m-tolyl urea terminus further modulates solubility and steric fit compared to the chlorophenyl analog (1-(4-chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea) . These are not conservative changes; they alter the fundamental pharmacophoric properties of the compound, making simple in-class substitution pharmacologically invalid.

Quantitative Differentiation Data for 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea Against Structural Analogs


NAMPT Enzyme Inhibition: Target Compound Demonstrates Micromolar Potency, Differentiating from Sub-Nanomolar Isoindoline Ureas

The target compound (BDBM253899) demonstrates a measurable inhibition constant (Ki) of 2,200 nM against C-terminal His-tagged human recombinant nicotinamide phosphoribosyltransferase (NAMPT), assayed using an FK866/isoindoline urea-based Oregon green probe with a 3-hour incubation [1]. This contrasts sharply with optimized isoindoline urea NAMPT inhibitors (e.g., compounds 52 and 58 from the same structural class) that achieve nanomolar antiproliferative activity and potently inhibit NAMPT with Ki values in the low nanomolar range [2]. While the target compound's activity is modest, its measurable engagement of the NAMPT active site, combined with its unique indoline-furan scaffold (as opposed to the isoindoline core of the optimized inhibitors), confirms that it occupies the NAMPT binding pocket through a structurally distinct pharmacophore. This makes it a valuable probe for exploring non-isoindoline NAMPT interactions.

NAMPT Inhibition Cancer Metabolism Enzyme Kinetics

Ligand Efficiency Analysis: Furan-Containing Scaffold Offers Divergent Physicochemical Profile for Fragment-Based Screening Libraries

The target compound (MW = 361.44 g/mol; H-bond donor count = 2; H-bond acceptor count = 4) possesses a molecular weight significantly higher than the simpler 1-(tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea analog (CAS 898458-06-5; MW = 327.4 g/mol) . The presence of the m-tolyl urea terminus adds 34 mass units and introduces a para-methyl substitution on the phenyl ring, which alters both the clogP and the topological polar surface area (TPSA). While the tert-butyl analog shows activity in GSK-3β inhibition assays (IC50 values as low as 140 nM) , the target compound's NAMPT activity (Ki = 2,200 nM) establishes a different selectivity profile entirely, demonstrating that the terminal urea substituent is a critical determinant of target engagement.

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

Hydrogen Bond Acceptor/Donor Architecture: Furan Oxygen Confers a Topological Advantage Absent in Thiophene and Chlorophenyl Analogs

The target compound contains a furan-2-yl ring whose endocyclic oxygen serves as a potent hydrogen bond acceptor. This is a key differentiator from the thiophene analog 1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(p-tolyl)urea, where the sulfur atom is a poor H-bond acceptor due to its lower electronegativity and larger atomic radius, and from the chlorophenyl analog 1-(4-chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea, which has the furan but substitutes the m-tolyl terminus with a chlorophenyl group, altering H-bond donor geometry [1][2]. The compound's SMILES notation [O=C(NC1=CC(C)=CC=C1)NCC(N2CCC3=C2C=CC=C3)C4=CC=CO4] reveals an H-bond donor count of 2 (both urea N-H) and an acceptor count of 4 (urea C=O, furan O, indoline N), creating a geometrically defined interaction surface [2].

Medicinal Chemistry Hydrogen Bonding Structure-Activity Relationship

Priority Research and Procurement Scenarios for 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea


NAMPT Probe Development for Non-Isoindoline Chemotype Screening

The target compound's confirmed, albeit moderate, NAMPT inhibition (Ki = 2,200 nM) [1] makes it a suitable starting point for hit-to-lead campaigns aiming to develop NAMPT inhibitors that avoid the isoindoline urea scaffold, which has been heavily patented. Researchers developing novel NAMPT-targeted anticancer agents can use this compound as a reference inhibitor to benchmark new indoline-furan hybrids, thereby circumventing existing intellectual property while exploring novel chemical space.

Fragment Library Design for H-Bond Dependent Target Engagement

The unique furan-indoline-m-tolyl urea architecture, with its strong and geometrically constrained hydrogen bond donor/acceptor network, is particularly suited for screening campaigns targeting enzymes with deep, polar active sites. The furan oxygen's strong H-bond acceptor capability differentiates this compound from thiophene-based analogs, which fail to form the same interactions [2]. Fragment-based drug discovery teams should prioritize this scaffold when interrogating targets with a known requirement for heterocyclic H-bond acceptors.

Pharmacophore Model Validation in Kinase and GPCR Panels

Given the indoline urea scaffold's known activity across kinase targets (GSK-3β, VEGFR-2, MNK1/2) and GPCR targets (FPR2) [1][2], this compound can serve as a control compound in broad-panel selectivity profiling. Its divergent target engagement profile compared to the tert-butyl and chlorophenyl analogs makes it a valuable tool for establishing structure-selectivity relationships, particularly for targets where a m-tolyl urea substituent is hypothesized to confer specificity.

Synthetic Methodology Development for Indoline-Furan Hybrid Libraries

The compound's synthetic route, involving the coupling of a furan-2-yl indoline ethylamine intermediate with an m-tolyl isocyanate, represents a modular approach to building diverse urea libraries [1]. Process chemistry teams developing parallel synthesis protocols for indoline-furan hybrids can use this compound as a validation standard to assess reaction yields and purity, given its well-defined structure and the availability of close analogs for comparative analysis.

Quote Request

Request a Quote for 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.